molecular formula C7H5ClFNO3 B11718464 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene

5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene

Cat. No.: B11718464
M. Wt: 205.57 g/mol
InChI Key: ODSNAMAQIOSBHT-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene: is an aromatic compound with the molecular formula C7H5ClFNO3 It is characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 5-chloro-2-fluoro-1-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and chloro. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Iron powder and hydrochloric acid, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products

    Amino Derivatives: Reduction of the nitro group yields 5-chloro-2-fluoro-1-methoxy-3-aminobenzene.

    Carboxylic Acids: Oxidation of the methoxy group results in 5-chloro-2-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and chloro can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluoro-1-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.

    5-Chloro-2-fluoro-3-nitrobenzene: Lacks the methoxy group, affecting its solubility and chemical behavior.

    2-Fluoro-1-methoxy-3-nitrobenzene: Lacks the chloro group, leading to variations in its electrophilic substitution reactions.

Uniqueness

5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

Molecular Formula

C7H5ClFNO3

Molecular Weight

205.57 g/mol

IUPAC Name

5-chloro-2-fluoro-1-methoxy-3-nitrobenzene

InChI

InChI=1S/C7H5ClFNO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3

InChI Key

ODSNAMAQIOSBHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)[N+](=O)[O-])Cl

Origin of Product

United States

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